BenchChemオンラインストアへようこそ!

3-Aminocyclobutanol

Kinase Inhibitors Stereoselective Synthesis Medicinal Chemistry

3-Aminocyclobutanol (specifically the cis-isomer, CAS 1036260-43-1) is a constrained, four-membered cyclic amino alcohol building block. Its defining feature is the combination of a primary amine and a hydroxyl group in a rigid 1,3-relationship on a cis-configured cyclobutane ring, a stereochemistry that is critical for specific downstream synthetic applications.

Molecular Formula C4H9NO
Molecular Weight 87.122
CAS No. 1036260-43-1
Cat. No. B2675310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclobutanol
CAS1036260-43-1
Molecular FormulaC4H9NO
Molecular Weight87.122
Structural Identifiers
SMILESC1C(CC1O)N
InChIInChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
InChIKeyJLUZCHOYSPEHES-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocyclobutanol (CAS 1036260-43-1) as a Stereochemically Defined Cyclobutane Scaffold for Precision Medicinal Chemistry


3-Aminocyclobutanol (specifically the cis-isomer, CAS 1036260-43-1) is a constrained, four-membered cyclic amino alcohol building block [1]. Its defining feature is the combination of a primary amine and a hydroxyl group in a rigid 1,3-relationship on a cis-configured cyclobutane ring, a stereochemistry that is critical for specific downstream synthetic applications . This compound serves as a key intermediate for introducing a unique cis-1,3-disubstituted cyclobutyl motif, which is increasingly valued in medicinal chemistry for modulating molecular conformation and target binding [1].

Why Stereochemistry and Ring Strain Prevent Generic Substitution of 3-Aminocyclobutanol (1036260-43-1)


Generic substitution of 3-aminocyclobutanol with alternative amino alcohols or even its trans-isomer (CAS 1036260-45-3) is not scientifically valid due to the compound's specific cis-1,3-stereochemistry and inherent cyclobutane ring strain. The cis-geometry dictates the spatial orientation of the amine and hydroxyl groups, which is fundamental for constructing specific cis-1,3-disubstituted cyclobutyl cores in kinase inhibitors [1]. Furthermore, the cyclobutane's puckered conformation and bond angles (~90°) provide unique vectorial and steric properties compared to larger, more flexible rings like cyclopentanol or cyclopropanol [2]. These conformational constraints directly influence the binding affinity and selectivity of the final drug candidates, making the precise stereochemical and ring-sized scaffold non-interchangeable [2].

3-Aminocyclobutanol (1036260-43-1): A Quantitative Head-to-Head Comparator Analysis for Informed Procurement


Stereochemical Purity vs. trans-3-Aminocyclobutanol: Defined cis-Configuration for Kinase Inhibitor Synthesis

The cis-configuration of 3-Aminocyclobutanol (CAS 1036260-43-1) is a critical requirement for the stereoselective synthesis of specific cis-1,3-disubstituted cyclobutyl kinase inhibitors [1]. The trans-isomer (CAS 1036260-45-3) cannot be used as a direct substitute in this specific reaction pathway, as it would yield the incorrect stereoisomer of the final kinase inhibitor [1]. The use of the defined cis-isomer ensures the correct 3D presentation of the cyclobutane core in the final pharmacophore, a factor that cannot be compensated for by other structural analogs.

Kinase Inhibitors Stereoselective Synthesis Medicinal Chemistry

LogP Comparison vs. Alternative Cyclic Amino Alcohol Scaffolds: Balanced Hydrophilicity-Lipophilicity Profile

The calculated LogP (partition coefficient) of cis-3-aminocyclobutanol hydrochloride is 0.9707 . This value places the compound in a desirable range for central nervous system (CNS) drug candidates (LogP typically between 1 and 3) and offers a balanced hydrophilicity-lipophilicity profile compared to other cyclic amino alcohols [1]. For instance, 3-aminocyclopentanol (LogP ~0.39) is more hydrophilic, while 3-aminocyclopropanol (LogP ~1.39) is more lipophilic [1]. The 0.97 LogP of 3-aminocyclobutanol represents a moderate value, suggesting potential for balanced passive membrane permeability and aqueous solubility.

Physicochemical Properties Drug-likeness Lead Optimization

Synthetic Yield Comparison: trans-Isomer Demonstrates High Synthetic Accessibility (95%) but cis-Isomer is Preferred for Specific Kinase Inhibitor Scaffolds

The synthesis of trans-3-aminocyclobutanol has been reported with an isolated yield of 95%, indicating its high synthetic accessibility [1]. However, this high yield for the trans-isomer does not translate to the cis-isomer (CAS 1036260-43-1), which is the essential precursor for cis-1,3-disubstituted cyclobutyl kinase inhibitors [2]. This stark contrast in yield versus application underscores that procurement decisions must be based on the specific stereochemical requirements of the target molecule, not just synthetic efficiency.

Synthetic Yield Process Chemistry Building Block Synthesis

Optimized Application Scenarios for 3-Aminocyclobutanol (1036260-43-1) Based on Quantifiable Differentiation


Synthesis of Cis-1,3-Disubstituted Cyclobutyl Kinase Inhibitors

This is the primary and most compelling application, directly derived from the evidence. The cis-3-aminocyclobutanol scaffold is indispensable for constructing the cis-1,3-disubstituted cyclobutane core found in a novel class of kinase inhibitors. Its use in the first synthetic route described by Helal et al. [1] is a proven, published method. Procurement of this specific cis-isomer (CAS 1036260-43-1) is a prerequisite for replicating this synthesis and exploring this specific chemical space in kinase drug discovery.

Design of CNS-Penetrant Drug Candidates with Optimized Lipophilicity

Based on its calculated LogP of 0.97 [1], cis-3-aminocyclobutanol is a strategic starting point for designing central nervous system (CNS) drug candidates. This LogP falls within an optimal range for blood-brain barrier penetration, offering a balanced profile that may circumvent issues associated with more polar (e.g., 3-aminocyclopentanol) or more lipophilic (e.g., 3-aminocyclopropanol) analogs . Researchers can leverage this quantitative property to prioritize this scaffold in early-stage CNS drug discovery projects.

As a Conformationally Restricted Building Block for Exploring Protein-Protein Interaction (PPI) Inhibitors

The rigid cyclobutane ring and defined cis-geometry of 3-aminocyclobutanol impose a specific spatial orientation on substituents. This property is highly valuable for exploring and mimicking the conformation of key amino acid residues in protein-protein interactions (PPIs). The compound's ability to introduce a 'kink' or a constrained turn in a peptidomimetic chain is supported by its use in synthesizing conformationally restricted analogs [1]. This application leverages the compound's unique steric and electronic profile for challenging PPI targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminocyclobutanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.